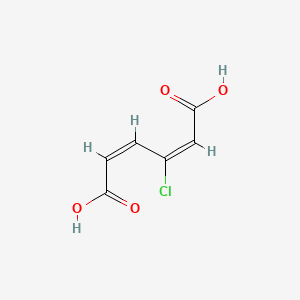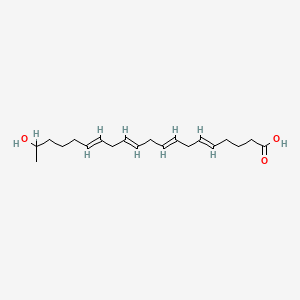
19-Hydroxy-5,8,11,14-eicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Hydroxy-5,8,11,14-eicosatetraenoic acid is a hydroxylated derivative of arachidonic acid, a polyunsaturated fatty acid. This compound is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and vascular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxy-5,8,11,14-eicosatetraenoic acid typically involves the hydroxylation of arachidonic acid. This process can be catalyzed by cytochrome P450 enzymes, specifically the CYP4A and CYP4F subfamilies . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced using biotechnological methods involving genetically engineered microorganisms that express the necessary cytochrome P450 enzymes .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form 19-oxo derivatives.
Reduction: It can be reduced to form various hydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, including halogenating agents and nucleophiles.
Major Products:
Oxidation: 19-oxo-5,8,11,14-eicosatetraenoic acid.
Reduction: Various hydroxy derivatives.
Substitution: Substituted eicosatetraenoic acids with different functional groups.
Scientific Research Applications
19-Hydroxy-5,8,11,14-eicosatetraenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of arachidonic acid and its derivatives.
Industry: Its derivatives are used in the development of pharmaceuticals and biochemical research tools.
Mechanism of Action
The mechanism of action of 19-Hydroxy-5,8,11,14-eicosatetraenoic acid involves its interaction with specific receptors and enzymes. It acts as a signaling molecule that can modulate the activity of various enzymes, including cytochrome P450 and nitric oxide synthase . It also influences the production of other eicosanoids, which are involved in inflammatory and vascular responses .
Comparison with Similar Compounds
20-Hydroxy-5,8,11,14-eicosatetraenoic acid: Another hydroxylated derivative of arachidonic acid with similar biological activities.
5-Oxo-6,8,11,14-eicosatetraenoic acid: A potent pro-inflammatory eicosanoid.
Uniqueness: 19-Hydroxy-5,8,11,14-eicosatetraenoic acid is unique due to its specific hydroxylation at the 19th carbon position, which imparts distinct biological activities compared to other hydroxylated eicosanoids .
Properties
CAS No. |
79551-85-2 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z)-19-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10- |
InChI Key |
XFUXZHQUWPFWPR-TWVHMNNTSA-N |
SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O |
Isomeric SMILES |
CC(CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O |
physical_description |
Solid |
Synonyms |
19(S)-hydroxyeicosatetraenoic acid 19-HETE 19-hydroxy-5,8,11,14-eicosatetraenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-2-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1234174.png)
![(4aS,6aS,6bR,9R,10S,12aR)-10-[(3R,4S,5S)-4,5-dihydroxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1234175.png)
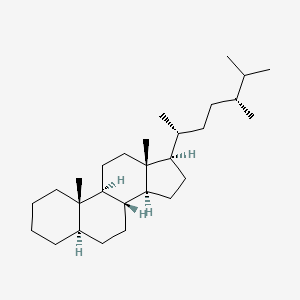
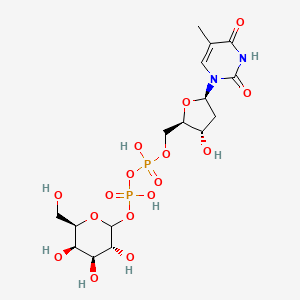

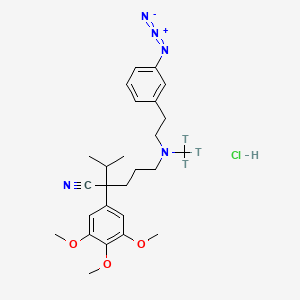

![(2Z)-2-[(4R)-1-[(1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1234184.png)
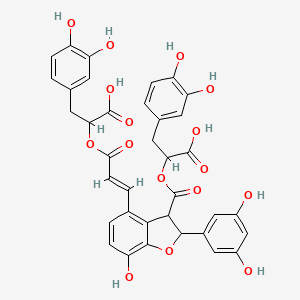

![(1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1234187.png)


